Val-Pro-Pro (VPP) is a naturally occurring tripeptide primarily found in fermented dairy products. [, , , , ] It belongs to a class of bioactive peptides known for their health-promoting properties. [] VPP has gained significant attention in scientific research due to its potential antihypertensive effects, attributed to its angiotensin-converting enzyme (ACE) inhibitory activity. [, , , , , , , , , , , ] Beyond its antihypertensive potential, VPP is also being investigated for its emerging role in metabolic syndrome, bone health, and immune modulation. [, , ]
Val-Pro-Pro, also known as Valine-Proline-Proline, is a tripeptide that has garnered attention for its potential health benefits, particularly in the context of metabolic disorders and cardiovascular health. This compound is derived from milk proteins and is part of a class of bioactive peptides recognized for their physiological effects.
Val-Pro-Pro is primarily obtained from milk proteins, particularly casein and whey. It can be synthesized through enzymatic hydrolysis or chemical synthesis methods, which will be discussed in further detail in the synthesis analysis section.
Val-Pro-Pro belongs to the classification of bioactive peptides, specifically those that exhibit antihypertensive properties. It is categorized under tripeptides due to its composition of three amino acids: valine, proline, and proline.
The synthesis of Val-Pro-Pro can be achieved through various methods, including:
In enzymatic synthesis, factors such as pH, temperature, and substrate concentration significantly influence the yield and efficiency of peptide formation. For instance, a weakly acidic environment has been found to favor dipeptide synthesis while alkaline conditions promote cyclization and polymerization .
The molecular structure of Val-Pro-Pro can be represented as follows:
The structure consists of a valine amino acid linked to two proline residues. The presence of the cyclic structure of proline contributes to the stability and unique properties of this tripeptide.
The structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), which confirm the molecular weight and composition of Val-Pro-Pro.
Val-Pro-Pro can undergo various chemical reactions typical for peptides:
The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions. For example, hydrolysis rates can be accelerated under acidic conditions .
The mechanism through which Val-Pro-Pro exerts its biological effects involves several pathways:
Experimental data suggest that Val-Pro-Pro's effects on adipocytes are comparable to those induced by insulin, indicating its potential role in managing insulin sensitivity .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation.
Val-Pro-Pro has several scientific applications:
Research continues into the broader implications of Val-Pro-Pro in health and disease management, highlighting its significance as a bioactive compound derived from natural sources.
Val-Pro-Pro (VPP) exerts antihypertensive effects primarily through competitive inhibition of angiotensin-converting enzyme (ACE), with an IC50 of 9 μM [9]. This inhibition reduces angiotensin II (Ang II) production and prevents bradykinin degradation, thereby modulating vascular tone and inflammation. Unlike synthetic ACE inhibitors (e.g., captopril, IC50 = 0.022 μM), VPP’s lower potency is offset by tissue-specific accumulation in vascular endothelium, enhancing its local bioavailability [2] [9].
Table 1: ACE Inhibitory Activity of VPP vs. Synthetic Agents
Compound | IC50 (μM) | Primary Action Site |
---|---|---|
VPP | 9.0 | Vascular endothelium |
Captopril | 0.022 | Systemic circulation |
Enalapril | 0.0012 | Pulmonary vasculature |
VPP’s distinct pharmacokinetics allow accumulation in aortic tissues at concentrations 15× higher than plasma levels, enabling sustained RAS modulation despite lower systemic bioavailability [5]. Unlike synthetic agents, VPP preferentially targets ACE in vascular smooth muscle cells (VSMCs), inhibiting Ang II-induced proliferation and cyclooxygenase-2 (COX-2) expression by 78% [2].
VPP and Ile-Pro-Pro (IPP) exhibit complementary RAS modulation:
VPP modulates cardiovascular function via direct interaction with autonomic pathways. Gastric administration in spontaneously hypertensive rats (SHR) suppresses cardiac sympathetic nerve activity (CASNA) by 32% within 60 minutes, correlating with a 24 mmHg decrease in mean arterial pressure [5].
VPP’s effects require intact vagal afferents:
Table 2: Autonomic Effects of VPP in SHR Models
Parameter | VPP Response | Captopril Response |
---|---|---|
CASNA reduction | 32% (60 min post-dose) | No significant change |
Onset duration | 55–60 min | 30–40 min |
MAP reduction | 24 mmHg | 28 mmHg |
Unlike captopril, VPP selectively inhibits CASNA without altering adrenal or renal sympathetic activity, indicating targeted central modulation [5].
VPP enhances endothelial nitric oxide (NO) bioavailability through dual mechanisms: acute eNOS activation and transcriptional regulation.
In phenylephrine-constricted rat aortic rings, VPP (10–9–10–4 M) induces endothelium-dependent vasorelaxation (84% maximal efficacy) [8]. This requires:
VPP modulates eNOS expression via:
Table 3: Molecular Targets in VPP-Induced Vasodilation
Target | Effect | Functional Outcome |
---|---|---|
eNOS phosphorylation | ↑ Ser1177 phosphorylation | Enhanced NO synthesis |
PKG activation | ↑ cGMP-dependent kinase activity | VSMC hyperpolarization |
BKCa channels | ↑ Open probability | Membrane hyperpolarization |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1